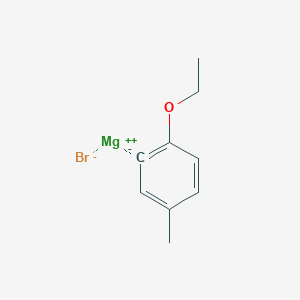magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide
CAS No.:
Cat. No.: VC18009693
Molecular Formula: C9H11BrMgO
Molecular Weight: 239.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11BrMgO |
|---|---|
| Molecular Weight | 239.39 g/mol |
| IUPAC Name | magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide |
| Standard InChI | InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HMHGZWOOVJZGLS-UHFFFAOYSA-M |
| Canonical SMILES | CCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring with ethoxy (-OCHCH) and methyl (-CH) substituents at the 1- and 4-positions, respectively. The magnesium atom is bonded to the deprotonated aromatic ring at the 6-position, forming a negatively charged aromatic system (ide), while the bromide ion balances the charge . The InChIKey CWCFLMZNJOMUCN-UHFFFAOYSA-M and SMILES notation CCOC1=CC=C(C)C=C1[Mg]Br provide precise representations of its connectivity and stereoelectronic properties .
Computational and Experimental Data
The molecular weight of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide is calculated as 253.42 g/mol, with a computed exact mass of 252.98 Da . Key physicochemical properties include:
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donors | 0 | PubChem Cactvs |
| Hydrogen Bond Acceptors | 3 | PubChem Cactvs |
| Rotatable Bonds | 2 | PubChem Cactvs |
| Topological Polar Surface Area | 9.2 Ų | PubChem |
These properties underscore its moderate polarity and suitability for reactions in aprotic solvents like tetrahydrofuran (THF) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Grignard reaction, where magnesium metal reacts with 1-bromo-4-ethyl-2-methoxybenzene in anhydrous THF under inert conditions . The reaction proceeds as follows:
This exothermic process requires strict temperature control (-10°C to 0°C) to prevent side reactions .
Industrial Manufacturing
Scaled production employs continuous flow reactors with automated inert gas purging (argon or nitrogen) to maintain oxygen-free environments. High-purity magnesium turnings and halogenated precursors are used to achieve yields exceeding 85% . Post-synthesis, the reagent is typically stored as a 0.5–1.0 M solution in THF at -20°C to prevent degradation .
Reactivity and Applications
Cross-Coupling Reactions
Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide participates in Negishi and Kumada couplings, facilitating aryl-aryl bond formation. For example, with palladium catalysts, it couples with aryl halides to yield biaryl structures:
Such reactions are foundational in synthesizing ligands for catalysis and active pharmaceutical ingredients (APIs) .
Nucleophilic Additions
The compound’s strong nucleophilicity enables additions to carbonyl groups, producing secondary alcohols after hydrolysis. This reactivity is exploited in synthesizing intermediates for antihypertensive drugs .
Recent Advances and Future Directions
Recent studies explore its use in photoinduced C–H functionalization, bypassing traditional transition metal catalysts. Computational models predict enhanced selectivity in asymmetric synthesis when chiral ligands are incorporated, opening avenues for enantioselective drug synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume